

# The Role of SPPL2a in B-Cell Function: A Technical Guide

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## Executive Summary

Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical and indispensable role in B-cell development and function. Its primary substrate in these cells is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Cleavage of this fragment by SPPL2a is essential for maintaining B-cell homeostasis. Deficiency in SPPL2a activity leads to the accumulation of the CD74 NTF within late endosomal/lysosomal compartments, resulting in a cascade of detrimental effects. These include a severe block in B-cell development at the transitional 1 (T1) stage, impaired B-cell receptor (BCR) signaling, reduced expression of the BAFF receptor (BAFF-R), and ultimately, a significant reduction in mature B-cell populations. This guide provides a comprehensive technical overview of the function of SPPL2a in B-cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways. The critical role of SPPL2a in B-cell survival and function positions it as a promising therapeutic target for B-cell-mediated autoimmune diseases and lymphoid malignancies.

## The Core Function of SPPL2a in B-Cells: CD74 NTF Cleavage

SPPL2a is a lysosomal/late endosomal resident protease.[1] In B-lymphocytes, its most critical function is the intramembrane proteolysis of the N-terminal fragment (NTF) of CD74 (also

known as the invariant chain).[2][3] CD74 is a type II transmembrane protein that acts as a chaperone for MHC class II molecules, guiding them to endosomal compartments for antigen loading.[4] During this process, CD74 undergoes sequential proteolytic processing by various proteases, which removes its luminal domain. This leaves a membrane-anchored NTF, which requires SPPL2a for its final cleavage and degradation.[4]

The significance of this final cleavage step is highlighted by the phenotype observed in SPPL2a-deficient mice. These mice exhibit a massive accumulation of the CD74 NTF in B-cells, which is the primary driver of the observed B-cell developmental defects.[1][2] This critical role of SPPL2a in CD74 NTF processing has been demonstrated to be conserved in human B-cells, underscoring its relevance as a potential therapeutic target.[5]

## Consequences of SPPL2a Deficiency in B-Cells

The failure to clear the CD74 NTF in the absence of functional SPPL2a has profound consequences for B-cell development and function, leading to a complex phenotype characterized by:

- **A Block in B-Cell Development:** SPPL2a-deficient mice display a severe arrest in B-cell maturation at the transitional 1 (T1) to transitional 2 (T2) stage in the spleen.[1][4] This results in a significant reduction in the populations of downstream B-cell subsets, including follicular (FO) and marginal zone (MZ) B-cells.[3][4]
- **Impaired B-Cell Receptor (BCR) Signaling:** The accumulation of the CD74 NTF interferes with proper BCR signaling.[6] This includes both tonic and antigen-induced signaling, which is crucial for B-cell survival and maturation. The impairment of BCR signaling is a key contributor to the developmental block observed in SPPL2a deficiency.[6]
- **Reduced BAFF-R Expression:** SPPL2a-deficient B-cells exhibit markedly reduced surface expression of the B-cell activating factor receptor (BAFF-R).[1][3] BAFF-R signaling is essential for the survival of peripheral B-cells, and its downregulation further exacerbates the B-cell lymphopenia in SPPL2a-deficient animals.
- **Disrupted Endosomal Trafficking:** The accumulation of the CD74 NTF in late endosomes/lysosomes disrupts the normal trafficking of vesicles within the endocytic

system.<sup>[2]</sup> This can lead to the formation of large vacuoles and altered cellular morphology.

<sup>[2]</sup>

## Quantitative Data on B-Cell Populations in SPPL2a Deficient Models

The following table summarizes the quantitative changes in B-cell populations observed in mice with inhibited SPPL2a function compared to wild-type controls.

B-Cell Subset	Marker Profile	Approximate Reduction in SPPL2a Deficient/Inhibited Mice	Reference
Transitional 1 (T1)	B220+CD93+IgM+CD23-	Significant Reduction	<sup>[3]</sup>
Transitional 2 (T2)	B220+CD93+IgM+CD23+	Significant Reduction in all dose groups of inhibitor	<sup>[3]</sup>
Follicular (FO)	B220+CD93-CD21/35intIgMlow	Significant Reduction	<sup>[3]</sup>
Marginal Zone (MZ)	B220+CD93-CD21/35highIgMhigh	Significant Reduction	<sup>[3]</sup>
Total Splenic B-Cells	B220+	Significant Reduction	<sup>[3]</sup>

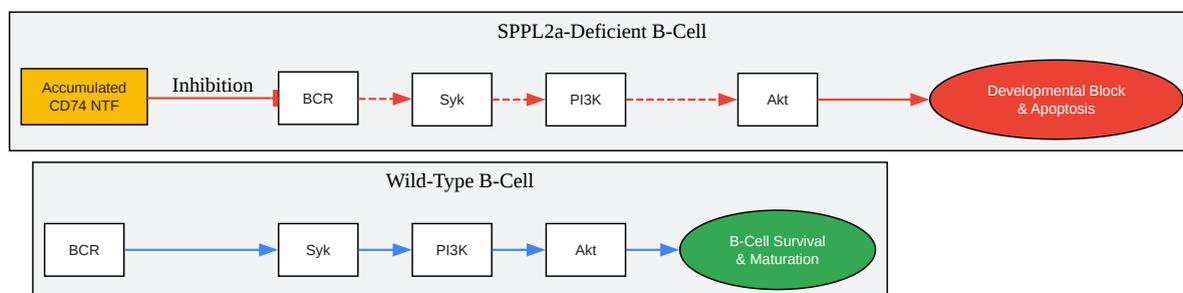
## Signaling Pathways Modulated by SPPL2a Function

The cleavage of the CD74 NTF by SPPL2a is a critical upstream event that influences several key signaling pathways essential for B-cell development and survival.

### B-Cell Receptor (BCR) Signaling Pathway

The accumulation of the CD74 NTF in SPPL2a-deficient B-cells leads to a significant impairment of BCR signaling. This is characterized by reduced phosphorylation of key

downstream signaling molecules, including spleen tyrosine kinase (Syk) and components of the PI3K/Akt pathway.[6] The CD74 NTF has been shown to physically interact with the BCR, potentially interfering with its signaling capacity.[6]



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**Figure 1:** Impaired BCR signaling in SPPL2a deficiency.

## BAFF-R Signaling Pathway

The reduced surface expression of BAFF-R on SPPL2a-deficient B-cells leads to diminished survival signals from its ligand, BAFF. This pathway is critical for the survival of peripheral B-cells, and its impairment contributes significantly to the B-cell lymphopenia observed in SPPL2a-deficient models.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SPPL2a in B-cells.

## Isolation of Primary B-Cells from Mouse Spleen

This protocol describes the isolation of a single-cell suspension of splenocytes followed by negative selection to enrich for B-cells.

**Materials:**

- Mouse spleens
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin
- 70  $\mu$ m cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- B-cell isolation kit (e.g., MACS-based negative selection)
- Phosphate Buffered Saline (PBS)

**Procedure:**

- Aseptically harvest spleens from mice and place them in a petri dish containing cold RPMI 1640 medium.
- Gently disrupt the spleens using the plunger of a syringe or by mashing through a 70  $\mu$ m cell strainer to create a single-cell suspension.
- Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
- Add 10 volumes of RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the splenocytes in PBS.
- Perform a cell count and assess viability using trypan blue exclusion.

- Proceed with B-cell enrichment using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-B-cells with a cocktail of biotinylated antibodies followed by incubation with anti-biotin magnetic beads and removal of labeled cells using a magnetic column.
- The flow-through fraction contains the enriched, untouched B-cells.

## Flow Cytometry for B-Cell Immunophenotyping

This protocol outlines the procedure for staining murine splenocytes to identify different B-cell developmental subsets.

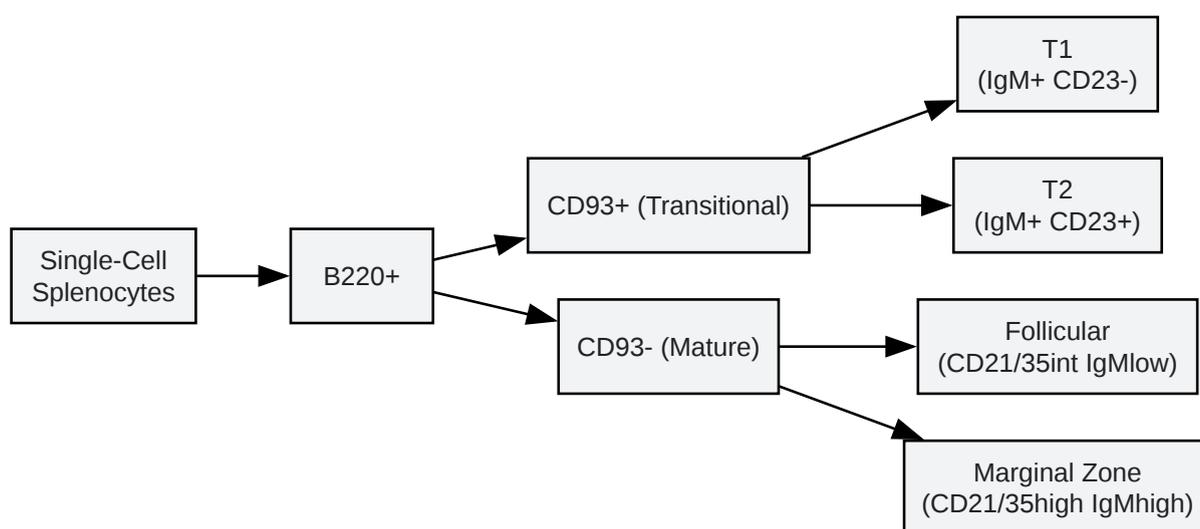
### Materials:

- Single-cell suspension of splenocytes
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (e.g., anti-CD16/32 antibody)
- Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., B220, CD93, IgM, IgD, CD23, CD21/35)
- Flow cytometer

### Procedure:

- Prepare a single-cell suspension of splenocytes as described in Protocol 4.1.
- Adjust the cell concentration to  $1 \times 10^7$  cells/mL in FACS buffer.
- Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into FACS tubes.
- Add Fc block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
- Without washing, add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against B-cell surface markers.

- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
- Resuspend the final cell pellet in 300-500 µL of FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software, gating on B220+ cells and then further delineating subsets based on the expression of CD93, IgM, IgD, CD23, and CD21/35.



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